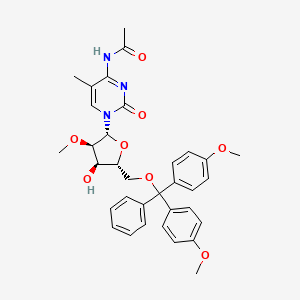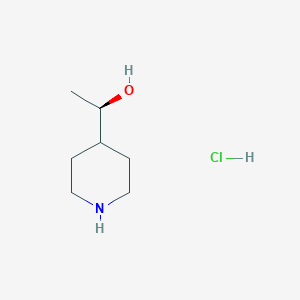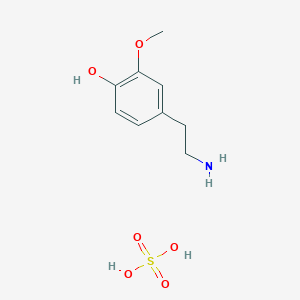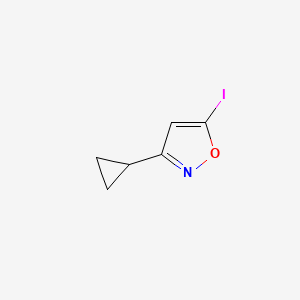![molecular formula C11H13Cl2F3N2 B1435400 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1803571-62-1](/img/structure/B1435400.png)
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
Descripción general
Descripción
“1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride” is a chemical compound with the CAS Number: 1803571-62-1 . It has a molecular weight of 301.14 . The IUPAC name for this compound is 1-(2-chloro-4-(trifluoromethyl)phenyl)piperazine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClF3N2.ClH/c12-9-7-8 (11 (13,14)15)1-2-10 (9)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Overview of Arylpiperazine Derivatives
Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily focusing on the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo significant pre-systemic and systemic metabolism. This metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their diverse effects on serotonin receptors and other neurotransmitter systems. However, despite their widespread use and the controlled use of some as designer drugs, comprehensive studies on their effects and metabolic pathways are still evolving (Caccia, 2007).
Piperazine Derivatives in Therapeutic Development
Piperazine, a heterocyclic moiety, features in a wide range of drugs with diverse therapeutic applications, from antipsychotics to anticancer, antiviral, and anti-inflammatory agents. The slight modification of the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules. This adaptability underscores the ongoing interest and success in developing piperazine-based molecules for addressing various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine and Dopamine Receptor Interactions
The interaction of piperazine derivatives with dopamine receptors has been a subject of research, particularly in the context of cognitive effects mediated by these receptors. For instance, the D1–4 dopamine receptors participate in the pro-cognitive effects of certain neuroactive peptides, suggesting that piperazine-based compounds could influence memory and learning through modulation of dopamine receptor activity (Braszko, 2010).
Piperazine-Based Antidepressants and Their Role
The presence of a piperazine substructure in many marketed antidepressants highlights its importance in drug development for depression. The piperazine moiety is thought to contribute significantly to the favorable CNS pharmacokinetic profile of these drugs, and recent research has focused on understanding how it influences the design and development of novel antidepressant compounds. This analysis includes an overview of the significance of the piperazine moiety and current developments in the synthesis of piperazine-based antidepressants, providing insights into their structural features and optimizations (Kumar et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Mode of Action
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride interacts with the serotonergic system by increasing the release of serotonin . This results in an enhanced serotonergic transmission, leading to increased serotonin levels in the synaptic cleft, the space between neurons where neurotransmitters are released .
Result of Action
The molecular and cellular effects of 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride’s action are primarily related to its impact on the serotonergic system. By increasing serotonin release, it can enhance serotonergic signaling and influence various physiological processes regulated by serotonin, such as mood, appetite, and sleep .
Propiedades
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2.ClH/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXICCUONLKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride | |
CAS RN |
1803571-62-1 | |
| Record name | 1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)